molecular formula C18H16FN3O3 B2899580 N-(3-fluorophenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide CAS No. 950455-46-6

N-(3-fluorophenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide

Cat. No. B2899580
CAS RN: 950455-46-6
M. Wt: 341.342
InChI Key: DOALODFCHWWFMB-UHFFFAOYSA-N
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Description

This compound is an amide, which is a type of organic compound that contains a carbonyl group (C=O) linked to a nitrogen atom. The presence of the fluorophenyl and methoxyphenyl groups suggests that this compound could have interesting chemical properties, as these groups are often found in biologically active molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the amide group, along with the fluorophenyl and methoxyphenyl groups. These groups could potentially participate in a variety of chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, amides in general can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect its solubility and boiling point .

Future Directions

The study of new compounds like this one is an important part of medicinal chemistry and drug discovery. Future research could involve studying its biological activity, determining its mechanism of action, and optimizing its properties for potential use as a therapeutic agent .

properties

IUPAC Name

N-(3-fluorophenyl)-2-[3-(4-methoxyphenyl)-2-oxoimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-25-16-7-5-15(6-8-16)22-10-9-21(18(22)24)12-17(23)20-14-4-2-3-13(19)11-14/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOALODFCHWWFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN(C2=O)CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide

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